molecular formula C19H14O2 B13810459 BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- CAS No. 80150-03-4

BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL-

Cat. No.: B13810459
CAS No.: 80150-03-4
M. Wt: 274.3 g/mol
InChI Key: OWCXKLSYNKIFFO-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by its complex structure, which includes multiple fused benzene rings and hydroxyl groups. It is known for its significant photophysical and photochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz[a]anthracene derivatives typically involves several steps, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, and Bradsher-type reactions from diarylmethanes . More recently, metal-catalyzed reactions with alkynes have been employed to construct these frameworks . Specific conditions such as temperature, pressure, and the use of catalysts like cobalt/zinc reagents are crucial for the successful synthesis of these compounds .

Industrial Production Methods

Industrial production of benz[a]anthracene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.

    Biology: Studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- involves its interaction with various molecular targets and pathways. It can intercalate into DNA, affecting transcription and replication processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benz[a]anthracene
  • 7-Methylbenz[a]anthracene
  • 3-Methylbenz[a]anthracene

Uniqueness

BENZ(a)ANTHRACENE-3,9-DIOL, 7-METHYL- is unique due to its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

80150-03-4

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

7-methylbenzo[a]anthracene-3,9-diol

InChI

InChI=1S/C19H14O2/c1-11-16-6-3-12-8-14(20)5-7-17(12)19(16)9-13-2-4-15(21)10-18(11)13/h2-10,20-21H,1H3

InChI Key

OWCXKLSYNKIFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC4=C3C=CC(=C4)O)O

Origin of Product

United States

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